molecular formula C15H14ClNO5 B2987067 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide CAS No. 852867-96-0

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2987067
CAS No.: 852867-96-0
M. Wt: 323.73
InChI Key: LEJYSVICBHMXFD-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including a chloro group, a formyl group, a methoxy group, and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with chloroacetic acid to yield 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid.

    Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with furan-2-ylmethylamine under suitable conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base such as triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its multiple functional groups that can interact with biological targets.

    Materials Science: The compound’s unique structure may be useful in the design of new materials with specific properties, such as polymers or coatings.

    Chemical Research: It can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The chloro and formyl groups could form covalent bonds with nucleophilic sites on proteins, while the methoxy and furan groups might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-chloro-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the formyl group, potentially altering its chemical properties and applications.

    2-(2-chloro-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the formyl group at the 4-position, which could influence its reactivity and interaction with biological targets.

Uniqueness

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, formyl, and methoxy) along with the furan ring. This combination of groups provides a versatile platform for chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5/c1-20-13-6-10(8-18)5-12(16)15(13)22-9-14(19)17-7-11-3-2-4-21-11/h2-6,8H,7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJYSVICBHMXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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